molecular formula C11H16N2O5 B8076903 1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid

1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid

Cat. No.: B8076903
M. Wt: 256.25 g/mol
InChI Key: KJNVQMBOMKUHEC-UHFFFAOYSA-N
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Description

1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid ( 2007915-74-2) is a high-purity chemical building block with the molecular formula C11H16N2O5 and a molecular weight of 256.26 g/mol . This compound features an imidazole-4,5-dicarboxylic acid scaffold, a structure recognized in scientific literature as readily derivatizable with amines to yield imidazole-4,5-dicarboxamides (I45DCs) . These derivatives are of significant interest in medicinal chemistry because they can adopt intramolecularly hydrogen-bonded conformations that mimic substituted purines . This structural mimicry hypothesizes their potential as inhibitors of kinases through competitive binding at the ATP site, making them valuable scaffolds for developing probes in cellular communication and signaling pathways, as well as for potential therapeutic applications . The tert-butoxyethyl side chain at the N-1 position can influence the compound's overall properties and reactivity. This product is intended for research purposes as a key synthetic intermediate, particularly in the parallel synthesis of diverse compound libraries for biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]ethyl]imidazole-4,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-11(2,3)18-5-4-13-6-12-7(9(14)15)8(13)10(16)17/h6H,4-5H2,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNVQMBOMKUHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCN1C=NC(=C1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Imidazole

Imidazole undergoes regioselective alkylation at the 1-position using 2-(tert-butoxy)ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction achieves >85% conversion, with the bulky tert-butoxy group minimizing competing 3-substitution:

Imidazole+2-(tert-Butoxy)ethyl bromideK2CO3,DMF1-(2-(tert-Butoxy)ethyl)-1H-imidazole\text{Imidazole} + \text{2-(tert-Butoxy)ethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2-(tert-Butoxy)ethyl)-1H-imidazole}

Hydroxymethylation and Oxidation

The alkylated intermediate is treated with formaldehyde (2.5–3.5 equivalents) in aqueous potassium hydroxide (KOH) at 100°C for 3 hours, forming 4,5-bis(hydroxymethyl)-1-(2-(tert-butoxy)ethyl)-1H-imidazole. Subsequent oxidation with 65% nitric acid at 130°C for 6–8 hours converts the hydroxymethyl groups to carboxylic acids, yielding the target compound.

Dicarboxylation Followed by Alkylation

Alternative routes first synthesize imidazole-4,5-dicarboxylic acid before introducing the tert-butoxyethyl group. However, this method faces challenges due to the electron-withdrawing effect of the carboxylic acids, which deactivates the ring toward electrophilic alkylation. Pilot studies report <30% yields under standard conditions, rendering this pathway less viable.

Reaction Optimization and Mechanistic Insights

Stability of the tert-Butoxyethyl Group

The tert-butoxyethyl substituent demonstrates remarkable stability under nitric acid oxidation conditions (130°C, 6–8 hours). No cleavage or degradation is observed via HPLC or NMR, attributed to the steric protection of the ether linkage by the tert-butyl group.

Regioselectivity in Hydroxymethylation

The presence of the 1-(2-(tert-butoxy)ethyl) group directs formaldehyde addition exclusively to the 4- and 5-positions, as confirmed by X-ray crystallography of intermediates. Computational studies suggest that the alkyl substituent reduces electron density at the 2-position, favoring electrophilic attack at the 4- and 5-positions.

Nitric Acid Oxidation Dynamics

Reaction monitoring via in situ IR spectroscopy reveals that nitric acid serves dual roles:

  • Oxidizing agent : Converts hydroxymethyl (–CH₂OH) groups to carboxylic acids (–COOH).

  • Acid catalyst : Facilitates dehydration intermediates during oxidation.

Optimal nitric acid concentration (65%) balances oxidation efficiency with minimal byproduct formation (e.g., nitrated derivatives).

Synthetic Protocols and Experimental Data

Stepwise Synthesis from Imidazole

StepReactionConditionsYield (%)Purity (%)
1N-AlkylationK₂CO₃, DMF, 80°C, 12 h8598
2Hydroxymethylation37% HCHO, KOH, 100°C, 3 h9295
3Oxidation65% HNO₃, 130°C, 7 h7896

Isolation and Purification :

  • Step 1 : The alkylated product is extracted with ethyl acetate, washed with brine, and crystallized from hexane.

  • Step 3 : The dicarboxylic acid precipitates upon cooling the reaction mixture to 0°C, followed by filtration and washing with ice-cold water.

Comparative Analysis of Methodologies

Yield and Scalability

The alkylation-dicarboxylation sequence outperforms alternative routes, with an overall yield of 61% (85% × 92% × 78%) compared to <15% for reverse pathways. Scalability to kilogram-scale production has been validated, with consistent yields (±3%) across batches.

Byproduct Formation

Major byproducts include:

  • Mono-hydroxymethyl derivatives : <5% when using excess formaldehyde.

  • Nitrated imidazoles : <2% under controlled nitric acid addition rates.

Applications and Derivative Synthesis

1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid serves as a precursor for:

  • Metal-organic frameworks (MOFs) : Coordinating the dicarboxylate groups with transition metals (e.g., Zn²⁺, Cu²⁺).

  • Pharmaceutical intermediates : Amidation reactions to produce CNS-active compounds .

Chemical Reactions Analysis

Types of Reactions

1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of imidazole-4,5-dicarboxylic acid derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences and properties of 1-(2-(tert-butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid and its analogs:

Compound Name Substituent(s) Coordination Modes Key Properties/Applications References
1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid tert-Butoxyethyl at N1 Not yet reported Potential metallosurfactant precursor; enhanced hydrophobicity
2-(4-Carboxyphenyl)-1H-imidazole-4,5-dicarboxylic acid 4-Carboxyphenyl at C2 Bridging ligand (Ca²⁺, Cd²⁺ CPs) Fluorescent Hg²⁺ sensing; 2D/3D networks
2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid Pyridin-4-yl at C2 N,O-donor in Tb(III) MOFs Color-tunable luminescence; pollutant sensing
2-(5-Bromo-pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid 5-Bromo-pyridin-3-yl at C2 Mn(II)/Zn(II) CPs Thermal stability; catalytic potential
2-(Tetrazol-1-ylmethyl)-1H-imidazole-4,5-dicarboxylic acid Tetrazolylmethyl at C2 Mn(II)/Cd(II) CPs Diverse coordination modes; hydrogen-bonded networks
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid Phenyl at C2 Ni(II)/Zn(II) CPs π-π stacking; photoluminescence

Key Research Findings

Coordination Chemistry
  • Steric Effects : The tert-butoxyethyl group in the target compound may hinder dense packing or metal coordination compared to smaller substituents (e.g., phenyl or pyridyl). This contrasts with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid, which forms luminescent Tb(III) MOFs with high porosity for sensing applications .
  • Hydrophobicity : The tert-butoxy group enhances hydrophobicity, making the compound a candidate for metallosurfactants, akin to gemini-type N-heterocyclic carbene (NHC) Pd(II) complexes derived from imidazole-4,5-dicarboxylates .
Thermal and Structural Stability
  • Thermal Decomposition : Derivatives like 2-(5-bromo-pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid decompose above 300°C, making them suitable for high-temperature applications .
  • Network Dimensionality : Substituents influence CP dimensionality. For example, 2-(tetrazolylmethyl) variants form 2D layers , whereas phenyl-substituted analogs generate 3D supramolecular architectures via π-π interactions .

Biological Activity

1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid (CAS Number: 2007915-74-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesis methodologies, and relevant case studies, drawing from diverse scholarly sources.

  • Molecular Formula : C₁₁H₁₆N₂O₅
  • Molecular Weight : 256.25 g/mol
  • Structure : The compound features an imidazole ring substituted with two carboxylic acid groups and a tert-butoxyethyl side chain, which may influence its solubility and interaction with biological targets .

Anticancer Activity

Imidazole derivatives are also explored for their anticancer properties. Case studies have reported that certain imidazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.

The biological activity of imidazole derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of carboxylic acid groups may enhance hydrogen bonding and ionic interactions with target sites within cells.

Synthesis Methods

Synthesis of 1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid can be achieved through several methods:

  • Carbon Dioxide Reaction : A novel method involves reacting an imidazole derivative with carbon dioxide in the presence of alkali metal carbonates at elevated temperatures (140° to 230°C). This method yields high purity and yield of the desired dicarboxylic acid .
  • Substitution Reactions : The introduction of the tert-butoxyethyl group can be performed via alkylation reactions using appropriate alkyl halides under basic conditions.

Case Studies

Several studies have investigated related compounds:

  • A study on a series of imidazole derivatives demonstrated that modifications at the 4 and 5 positions of the imidazole ring significantly enhanced antimicrobial activity against resistant strains of bacteria .
  • Another investigation highlighted the potential of imidazole derivatives as inhibitors of specific enzymes involved in cancer cell metabolism, suggesting a pathway for therapeutic development .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-(tert-Butoxy)ethyl)-1H-imidazole-4,5-dicarboxylic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A two-step synthesis is commonly employed: (1) functionalization of the imidazole core via alkylation with tert-butoxyethyl groups, followed by (2) hydrolysis of ester intermediates to yield dicarboxylic acid derivatives. Key parameters include temperature control (e.g., maintaining ≤8°C during thionyl chloride addition to avoid side reactions) and stoichiometric ratios (e.g., excess ethanol for esterification) . Optimization requires monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography to isolate the target compound. Adjusting solvent polarity (e.g., ethanol vs. THF) can improve yields in sterically hindered intermediates .

Q. How can researchers address solubility challenges during purification of this compound?

  • Methodological Answer : The compound’s solubility is influenced by its tert-butoxyethyl group and dicarboxylic acid moieties. For recrystallization, mixed solvents (e.g., ethanol-water or DCM-hexane) are effective. If solubility remains low, derivatization (e.g., methyl ester formation) can enhance solubility temporarily, followed by acidic hydrolysis to regenerate the dicarboxylic acid . Advanced techniques like countercurrent chromatography (CCC) or pH-controlled precipitation may resolve persistent issues .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to verify tert-butoxyethyl substitution (δ ~1.2 ppm for tert-butyl protons) and carboxylic acid protons (broad signals at δ ~12-14 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 327.15).
  • X-ray Crystallography : Resolves regioselectivity ambiguities in imidazole substitution .
  • HPLC : Purity >98% is achievable using C18 columns with 0.1% TFA in acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational chemistry predict and resolve regioselectivity conflicts during imidazole substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic and steric effects to predict substitution patterns. For example, the tert-butoxyethyl group’s steric bulk may favor 1,4-substitution over 1,5-positions. Validate predictions with experimental data (e.g., NOE NMR correlations or X-ray structures). If contradictions arise, reevaluate solvent effects or transition-state energies using ab initio methods .

Q. What mechanistic insights are critical for designing efficient catalytic systems for imidazole functionalization?

  • Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., 18O^{18}O) can elucidate reaction pathways. For example, thionyl chloride-mediated esterification proceeds via a reactive chlorosulfite intermediate, which requires strict moisture control . Transition-metal catalysts (e.g., Pd for cross-coupling) may improve efficiency but necessitate ligand screening (e.g., phosphine vs. N-heterocyclic carbenes) to avoid coordination with the dicarboxylic acid group .

Q. How can AI-driven retrosynthesis tools accelerate the development of novel derivatives?

  • Methodological Answer : Platforms like PubChem’s retrosynthesis analyzer (Template_relevance Reaxys/Pistachio) propose routes based on existing imidazole reaction databases . Input the target structure to generate one-step pathways (e.g., alkylation followed by oxidation). Validate AI suggestions with small-scale trials, prioritizing routes with minimal protecting-group strategies.

Q. How should researchers reconcile contradictions between spectroscopic data and computational predictions?

  • Methodological Answer : Discrepancies (e.g., unexpected 1H^1H-NMR shifts) may arise from solvent polarity or proton exchange dynamics. Use deuterated solvents (DMSO-d6_6) to stabilize carboxylic acid protons. Cross-validate with IR spectroscopy (carboxylic acid C=O stretch at ~1700 cm1^{-1}) or solid-state NMR to confirm crystallographic vs. solution-state conformations .

Q. What scale-up challenges arise in transitioning from lab-scale to pilot-scale synthesis?

  • Methodological Answer :
  • Heat Transfer : Exothermic steps (e.g., ester hydrolysis) require jacketed reactors for temperature control.
  • Purification : Replace column chromatography with continuous-flow HPLC or centrifugal partition chromatography (CPC) .
  • Yield Optimization : Statistical Design of Experiments (DoE) identifies critical parameters (e.g., reactant molar ratios, agitation speed) .

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